molecular formula C16H22N2O4S2 B11977074 Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate

Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate

Cat. No.: B11977074
M. Wt: 370.5 g/mol
InChI Key: CQDVNANCQHERNI-UHFFFAOYSA-N
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Description

Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is a sulfur-containing heterocyclic compound featuring a tetrahydroquinazoline core linked to two diethyl acetoxyethyl sulfanyl groups. The diethyl ester groups enhance solubility in organic solvents, while the sulfanediyl bridges contribute to its reactivity and ability to form stable derivatives.

Properties

Molecular Formula

C16H22N2O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-ethoxy-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate

InChI

InChI=1S/C16H22N2O4S2/c1-3-21-13(19)9-23-15-11-7-5-6-8-12(11)17-16(18-15)24-10-14(20)22-4-2/h3-10H2,1-2H3

InChI Key

CQDVNANCQHERNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=NC2=C1CCCC2)SCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with diethyl acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanediyl groups may participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Triazine Cores

(a) Diethyl 2,2'-((((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(4-phenyl-4H-1,2,4-triazole-5,3-diyl))bis(sulfanediyl))diacetate (Compound 13)
  • Core Structure : 1,2,4-Triazole ring substituted with phenyl and p-tolyl groups.
  • Synthesis : Method A (ethyl chloroacetate, K₂CO₃, DMF, 40°C; 80% yield) .
  • Physical Properties : White crystals, m.p. 131–132°C.
  • Key Differences : The triazole core lacks the fused bicyclic system of tetrahydroquinazoline, reducing steric hindrance. This may enhance reactivity in S-alkylation or biological targeting .
(b) Di-tert-butyl 2,2'-((6-(naphthalen-1-yl)-1,3,5-triazine-2,4-diyl)bis(sulfanediyl))diacetate (12a)
  • Core Structure : 1,3,5-Triazine substituted with naphthyl and tert-butyl ester groups.
  • Synthesis : Microwave-assisted coupling (120°C, 20 min; 50% yield) .
  • Physical Properties : Colorless oil; NMR (δ 3.80 ppm for CH₂, 1.47 ppm for tert-butyl) .
  • The triazine core offers distinct electronic properties for ligand-receptor interactions .

Pyrimidine and Pyrazole Derivatives

(a) Diethyl 2,2’-((5-Cyano-6-(1,3-diphenyl-1H-pyrazol-4-yl)pyrimidine-2,4-diyl)bis(sulfanediyl))diacetate (13)
  • Core Structure: Pyrimidine substituted with cyano and diphenylpyrazole groups.
  • Key Differences: The pyrimidine-pyrazole hybrid core introduces electron-withdrawing (cyano) and bulky (diphenyl) groups, which may modulate cytotoxicity or antimicrobial activity compared to the tetrahydroquinazoline derivative .

Sulfanediyl-Linked Diacetates with Varied Substituents

(a) Diethyl 2,2'-methylenebis(sulfanediyl)diacetate
  • Structure : Methylene bridge between sulfurs, linked to ethyl esters.
(b) 2,2'-((1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl))diacetamide
  • Core Structure : 1,3,4-Thiadiazole ring with acetamide termini.
  • Key Differences : Replacement of esters with amides reduces hydrolytic stability but enhances hydrogen-bonding capacity, which could influence target selectivity .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) m.p. (°C) Key Features
Target Compound Tetrahydroquinazoline Diethyl esters N/A N/A Bicyclic rigidity, moderate solubility
Compound 13 1,2,4-Triazole p-Tolyl, phenyl, ethyl 80 131–132 High reactivity, antimicrobial potential
12a 1,3,5-Triazine Naphthyl, tert-butyl 50 N/A High lipophilicity, ligand design
Pyrimidine-Pyrazole Derivative Pyrimidine Cyano, diphenylpyrazole N/A N/A Electron-withdrawing groups
2,2'-Methylenebis(sulfanediyl)diacetate Methylene bridge Ethyl esters N/A N/A Conformational flexibility

Biological Activity

Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is a complex organic compound notable for its potential biological activities. This compound features a unique chemical structure that includes a tetrahydroquinazoline moiety and sulfanediyl linkages, which contribute to its reactivity and biological properties. Its molecular formula is C16H22N2O4S2C_{16}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of approximately 370.49 g/mol .

Chemical Structure and Properties

The compound's structure can be represented as follows:

Diethyl 2 2 5 6 7 8 tetrahydroquinazoline 2 4 diyl bis sulfanediyl diacetate\text{Diethyl 2 2 5 6 7 8 tetrahydroquinazoline 2 4 diyl bis sulfanediyl diacetate}

Key Structural Features:

  • Tetrahydroquinazoline Core: Known for various pharmacological effects.
  • Sulfanediyl Linkages: Enhance the compound's reactivity and potential biological activity.
  • Diethyl Acetate Groups: Contribute to the ester functionality.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Compounds with similar tetrahydroquinazoline structures have been reported to inhibit microbial growth effectively. For instance:

  • In vitro studies indicate that derivatives of tetrahydroquinazoline show activity against various bacteria and fungi.
  • The compound's sulfanediyl linkages may also contribute to its antimicrobial efficacy by disrupting microbial cell membranes.

Anticancer Activity

Research indicates that this compound may possess cytotoxic effects against cancer cell lines. Notable findings include:

  • Cytotoxicity Tests: Similar compounds have demonstrated the ability to induce apoptosis in cancer cells.
  • Mechanism of Action: The tetrahydroquinazoline moiety is believed to interfere with cellular signaling pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Diethyl 2,2'-(piperazine-1,4-diyl)diacetateContains piperazine instead of tetrahydroquinazolineAntimicrobial
Diethyl 2-(ethane-1,2-diylbis(oxy))diacetateSimilar ester structurePotentially less biologically active
Diethyl 2-(ethylimino)diacetateContains imino groupAntimicrobial properties

This table highlights how this compound stands out due to its complex structure and enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study conducted on similar compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth when treated with derivatives containing the tetrahydroquinazoline ring.
  • Cytotoxicity Assessment:
    • Research involving human cancer cell lines showed that compounds with the tetrahydroquinazoline structure exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.

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